

Application Notes and Protocols: Hesperidin Dihydrochalcone in Food Science Research

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Compound of Interest

Compound Name: *Hesperidin dihydrochalcone*

Cat. No.: *B12110229*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Hesperidin Dihydrochalcone** (HDC), a high-intensity sweetener and flavor modifier, in food science research. This document details its physicochemical properties, sensory characteristics, and functional applications, supported by experimental protocols and quantitative data.

Introduction

Hesperidin dihydrochalcone (HDC), often referred to as **Neohesperidin Dihydrochalcone** (NHDC), is a semi-synthetic flavonoid derived from the hydrogenation of neohesperidin, a bitter compound found in citrus fruits.[1] It is recognized for its intense sweetness, which is approximately 1500-1800 times that of sucrose at threshold concentrations, making it a valuable tool in the development of low-calorie and sugar-free food products.[2][3] Beyond its sweetening properties, NHDC is also utilized as a flavor enhancer and a bitterness-masking agent.[2][4] Its stability under various processing conditions further enhances its applicability in a wide range of food and beverage products.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Neohesperidin Dihydrochalcone** is presented in the table below.

Property	Value	References
Synonyms	Neohesperidin DC, NHDC, E959	[1][2]
CAS Number	20702-77-6	[4]
Molecular Formula	C28H36O15	[4]
Molar Mass	612.58 g/mol	[4]
Appearance	Off-white crystalline powder	[4]
Solubility in Water (20°C)	Approximately 0.4 - 0.5 g/L	[5]
Solubility in Ethanol (20°C)	Approximately 12 g/L	[5]
Sweetness Potency (relative to sucrose)	~1500-1800x at threshold, ~340x at higher concentrations	[2]
Caloric Value	Extremely small (8.36 J/g), as the glycoside group is not metabolized.	[3]

Applications in Food Science

High-Intensity Sweetener

NHDC's primary application is as a high-intensity sweetener in a variety of food products, including beverages, dairy products, confectionery, and baked goods.[3][6] Its clean taste profile, characterized by a slow onset and lingering sweetness, makes it suitable for various formulations.[3]

Flavor Enhancer

At concentrations of around 4-5 ppm, NHDC acts as a flavor enhancer, improving the overall sensory profile of food products.[2] It is particularly noted for enhancing "mouthfeel" and "creaminess" in dairy products like yogurt and ice cream.[2]

Bitterness Masking

NHDC is effective in masking the bitter taste of various compounds, including other sweeteners, caffeine, and certain pharmaceuticals.[2][7] This property is valuable in the development of functional foods and beverages with added bioactive compounds that may impart bitterness.

Synergistic Effects

NHDC exhibits a strong synergistic effect when used in combination with other high-intensity sweeteners such as aspartame, saccharin, acesulfame potassium, and cyclamate, as well as with sugar alcohols like xylitol.[2] This synergy allows for a reduction in the total amount of sweeteners used, which can lead to cost savings and an improved taste profile.[8]

Experimental Protocols

Protocol for Sensory Evaluation of NHDC in a Beverage Model System

This protocol outlines a method for conducting a descriptive sensory analysis to characterize the taste profile of a beverage sweetened with NHDC compared to sucrose.

Objective: To determine the sensory attributes and their intensities of a model beverage sweetened with NHDC.

Materials:

- **Neohesperidin Dihydrochalcone** (food grade)
- Sucrose
- Citric acid
- Sodium citrate
- Deionized water
- Trained sensory panel (8-12 panelists)
- Sensory booths with controlled lighting and temperature

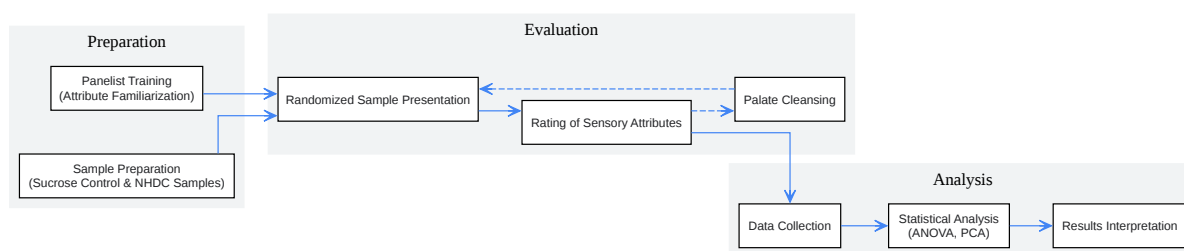
- Coded sample cups
- Unsalted crackers and water for palate cleansing

Procedure:

- Sample Preparation:
 - Prepare a base beverage solution containing 0.1% citric acid and 0.05% sodium citrate in deionized water.
 - Prepare a control sample by dissolving sucrose in the base solution to achieve a desired sweetness level (e.g., 8% sucrose).
 - Prepare test samples by dissolving NHDC in the base solution at concentrations determined to be equi-sweet to the sucrose control (e.g., calculated based on its sweetness potency). It is advisable to test a range of NHDC concentrations.
- Panelist Training:
 - Familiarize the trained panel with the sensory attributes relevant to sweeteners, such as sweetness intensity, bitterness, metallic aftertaste, lingering sweetness, and mouthfeel.
 - Provide reference standards for each attribute to anchor the panelists' ratings.
- Evaluation:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to rinse their mouths with water and eat an unsalted cracker before tasting the first sample and between subsequent samples.
 - Panelists should rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
- Data Analysis:
 - Collect the data from the panelists.

- Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in sensory attributes between the NHDC-sweetened samples and the sucrose control.

Workflow for Sensory Evaluation:



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Workflow for the sensory evaluation of NHDC.

Protocol for Stability Testing of NHDC in an Acidic Beverage

This protocol describes a method to evaluate the stability of NHDC in a simulated acidic beverage under accelerated storage conditions.

Objective: To determine the degradation rate of NHDC in an acidic beverage over time at elevated temperatures.

Materials:

- **Neohesperidin Dihydrochalcone** (food grade)
- Citric acid

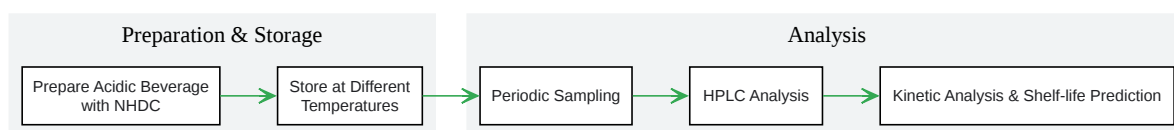
- Sodium benzoate (preservative)
- Deionized water
- pH meter
- Incubators set at various temperatures (e.g., 25°C, 40°C, 55°C)
- Amber glass bottles
- HPLC system with a UV detector
- C18 column
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)

Procedure:

- Sample Preparation:
 - Prepare a model acidic beverage solution with a pH of 3.0 (adjusted with citric acid) and containing a known concentration of NHDC (e.g., 50 mg/L) and a preservative (e.g., 0.05% sodium benzoate).
 - Dispense the solution into amber glass bottles, seal tightly, and store in incubators at the different temperatures.
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one bottle from each temperature condition for analysis.
- HPLC Analysis:
 - Filter the samples through a 0.45 µm syringe filter.

- Analyze the concentration of NHDC in each sample using a validated HPLC-UV method. A typical method involves a C18 column with a mobile phase gradient of acetonitrile and 0.1% formic acid in water, with detection at 282 nm.[9]
- Data Analysis:
 - Plot the concentration of NHDC versus time for each temperature.
 - Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) for each temperature.
 - Use the Arrhenius equation to predict the shelf life of NHDC in the beverage at normal storage temperatures (e.g., 25°C).

Workflow for Stability Testing:



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Workflow for the stability testing of NHDC.

Functional Data

Antioxidant Activity

NHDC exhibits antioxidant properties, which can contribute to the overall functionality of food products. The antioxidant capacity of NHDC has been evaluated using various assays.

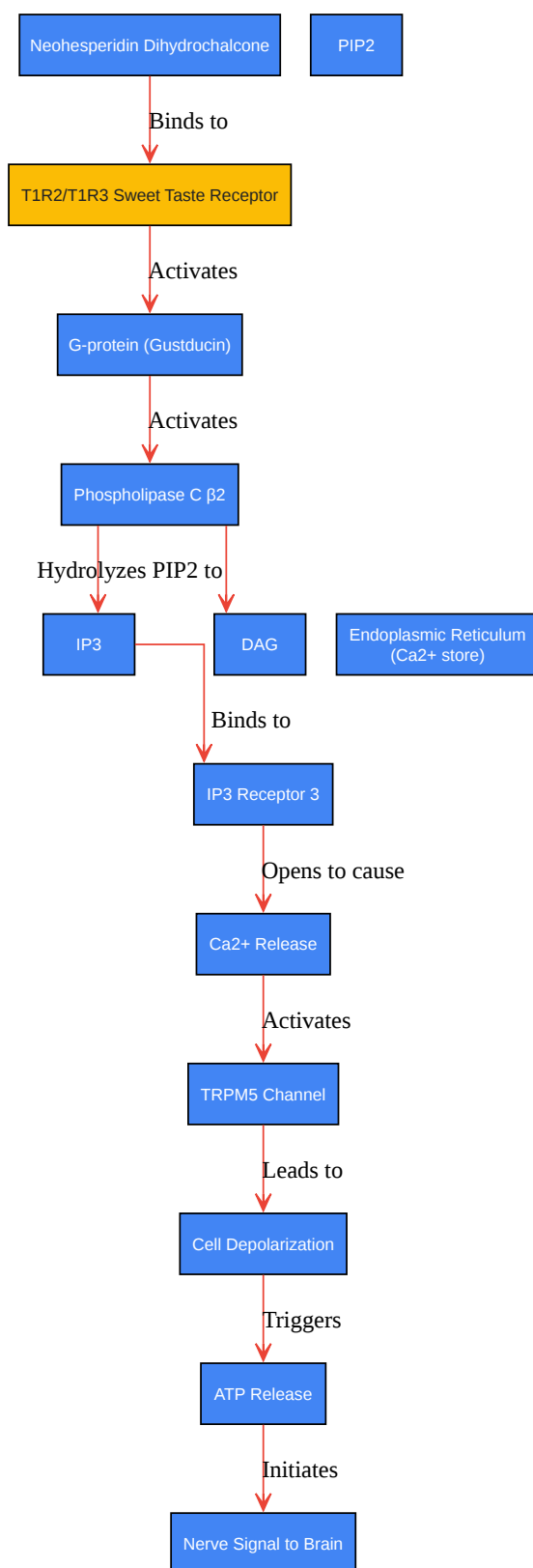
Assay	IC50 Value (μM)	Reference
DPPH Radical Scavenging	134.5 ± 8.2	[10]
ABTS Radical Scavenging	13.8 ± 1.1	[10]
Superoxide Anion (•O ₂ ⁻) Scavenging	225.1 ± 12.3	[10]
Ferric Reducing Antioxidant Power (FRAP)	1488.7 ± 153.2	[10]

Protocol for DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Prepare various concentrations of NHDC in methanol.
- In a 96-well plate, add a specific volume of each NHDC concentration to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity for each concentration.
- Determine the IC₅₀ value, which is the concentration of NHDC required to scavenge 50% of the DPPH radicals.

Signaling Pathway

The sweet taste of **Neohesperidin Dihydrochalcone** is mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of NHDC to this receptor initiates a downstream signaling cascade.



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Simplified signaling pathway for NHDC-induced sweet taste perception.

Conclusion

Hesperidin Dihydrochalcone is a versatile food ingredient with significant potential in the development of healthier and more palatable food and beverage products. Its intense sweetness, flavor-enhancing properties, bitterness-masking capabilities, and stability make it a valuable tool for food scientists and product developers. The provided protocols offer a starting point for researchers to explore the application of NHDC in their specific food systems. Further research can focus on optimizing its use in various food matrices and exploring its potential health benefits beyond its role as a sweetener.

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